molecular formula C25H27N3O B195246 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 138401-24-8

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B195246
M. Wt: 385.5 g/mol
InChI Key: KWEQEHOPDHARIA-UHFFFAOYSA-N
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Patent
US06162922

Procedure details

A mixture of 28.9 g (125 mmoles) of 2-butyl-1,3-diazaspiro[4.4]nonan-4-one, hydrochloride, 1.3 mL of 75% aqueous solution of methyl tributylammonium chloride, 90 mL (10 N) of 33% aqueous sodium hydroxide and 90 mL of methylene chloride was vigorously stirred for 5 minutes at room temperature and then cooled to 7-12° C. To this vigorously stirred cooled mixture at 7-12° C. was added a solution of 36.04 g (132 mmoles, amount determined quantitatively by HPLC) in 300 mL of methylene chloride of 4'-(bromomethyl)[1,1'-biphenyl]-2-carbonitrile over a period of 70 minutes. After that, the reaction mixture was allowed to warm up to room temperature and stirred additionally at room temperature for a half hour. Then the phases were separated and the organic phase was washed twice with 90 mL of water. The organic phase was concentrated under reduced pressure to the minimum agitation volume, and methyl tertiarybutyl ether was added. Concentration was continued to displace the dichloromethane, and the product was crystallized from the methyl tertiarybutyl ether solution. The crystals were collected on a filter, washed with cold 120 ml of methyl-tertiarybutyl ether and dried in a vacuum oven at 40° C. and a pressure of 3.1 mm Hg to give 39.9 g (82.4%) of the title compound having a laboratory HPLC of HI 99.8.
Name
2-butyl-1,3-diazaspiro[4.4]nonan-4-one, hydrochloride
Quantity
28.9 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
82.4%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH:6]1[NH:10][C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[NH:7]1)[CH2:3][CH2:4][CH3:5].[OH-].[Na+].Br[CH2:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[C:27]([C:32]#[N:33])=[CH:28][CH:29]=[CH:30][CH:31]=2)=[CH:22][CH:21]=1>[Cl-].C[N+](CCCC)(CCCC)CCCC.C(Cl)Cl>[CH2:2]([C:6]1[N:10]([CH2:19][C:20]2[CH:21]=[CH:22][C:23]([C:26]3[C:27]([C:32]#[N:33])=[CH:28][CH:29]=[CH:30][CH:31]=3)=[CH:24][CH:25]=2)[C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3,5.6|

Inputs

Step One
Name
2-butyl-1,3-diazaspiro[4.4]nonan-4-one, hydrochloride
Quantity
28.9 g
Type
reactant
Smiles
Cl.C(CCC)C1NC2(C(N1)=O)CCCC2
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 7-12° C
STIRRING
Type
STIRRING
Details
To this vigorously stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled mixture at 7-12° C.
ADDITION
Type
ADDITION
Details
was added a solution of 36.04 g (132 mmoles, amount
CUSTOM
Type
CUSTOM
Details
of 70 minutes
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred additionally at room temperature for a half hour
CUSTOM
Type
CUSTOM
Details
Then the phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with 90 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure to the minimum agitation volume, and methyl tertiarybutyl ether
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
the product was crystallized from the methyl tertiarybutyl ether solution
CUSTOM
Type
CUSTOM
Details
The crystals were collected on a filter
WASH
Type
WASH
Details
washed with cold 120 ml of methyl-tertiarybutyl ether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N)=O)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: PERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.